molecular formula C14H23N3O3 B4651974 3-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide

3-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide

Cat. No. B4651974
M. Wt: 281.35 g/mol
InChI Key: WJBOFNZNRWDZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide is a chemical compound that is commonly referred to as EM-4 or EMD-95885. This compound has been studied extensively due to its potential applications in scientific research. EM-4 is a potent and selective antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in a variety of physiological processes, including learning and memory.

Mechanism of Action

EM-4 acts as a competitive antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the binding of glutamate, the natural ligand for the receptor. This leads to a decrease in the activity of the receptor, which can have a variety of effects depending on the specific physiological process being studied.
Biochemical and Physiological Effects:
EM-4 has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In the brain, EM-4 has been shown to block the induction of long-term potentiation (LTP), which is a process that is thought to underlie learning and memory. EM-4 has also been shown to have neuroprotective effects, particularly in models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EM-4 in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to specifically target the NMDA receptor without affecting other glutamate receptors. However, one limitation of using EM-4 is that it is a relatively complex compound to synthesize, which can limit its availability and increase its cost.

Future Directions

There are several potential future directions for research involving EM-4. One area of interest is the potential use of EM-4 as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the role of the NMDA receptor in psychiatric disorders such as schizophrenia and depression, and the potential use of EM-4 as a tool for investigating these disorders. Additionally, there is ongoing research into the development of new and improved NMDA receptor antagonists, which could have even greater selectivity and potency than EM-4.

Scientific Research Applications

EM-4 has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological processes. This compound has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor in the brain. EM-4 has been used in studies of learning and memory, as well as in investigations of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-3-12-13(11(2)20-16-12)14(18)15-5-4-6-17-7-9-19-10-8-17/h3-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBOFNZNRWDZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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